![molecular formula C31H25ClF3N5O3 B611320 TGR-1202 hydrochloride CAS No. 1532533-78-0](/img/structure/B611320.png)
TGR-1202 hydrochloride
Übersicht
Beschreibung
TGR-1202 hydrochloride, also known as Umbralisib hydrochloride, is an orally active, potent, and selective dual PI3Kδ and casein kinase-1-ε (CK1ε) inhibitor . It has an EC50 of 22.2 nM and 6.0 μM for PI3Kδ and CK1ε, respectively . It exhibits unique immunomodulatory effects on chronic lymphocytic leukemia (CLL) T cells .
Molecular Structure Analysis
The molecular formula of TGR-1202 hydrochloride is C31H25ClF3N5O3. It has a molecular weight of 608.01 .
Wissenschaftliche Forschungsanwendungen
Treatment of B-Cell Lymphoma
TGR-1202 hydrochloride has also been used in the treatment of B-Cell Lymphoma. The drug has shown clinical activity in patients with relapsed or refractory B-Cell Lymphoma .
Treatment of Non-Hodgkin Lymphoma (NHL)
TGR-1202 hydrochloride has been administered to patients with relapsed or refractory non-Hodgkin lymphoma (NHL). The drug has shown potential in treating this type of cancer .
Treatment of Follicular Lymphoma (FL)
In the treatment of Follicular Lymphoma (FL), TGR-1202 hydrochloride has shown promising results. Among the 12 FL patients evaluated in a study, 5 achieved an objective response .
Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)
TGR-1202 hydrochloride has shown potential in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL). In a study, 3 out of 11 evaluable patients with DLBCL achieved an objective response .
Treatment of Mantle Cell Lymphoma (MCL) and Hodgkin’s Lymphoma (HL)
While responses have been limited in patients with Mantle Cell Lymphoma (MCL) and Hodgkin’s Lymphoma (HL), TGR-1202 hydrochloride has been used in the treatment of these types of lymphoma .
Wirkmechanismus
Target of Action
TGR-1202 hydrochloride, also known as Umbralisib, is a novel, next-generation PI3Kδ inhibitor . The primary target of TGR-1202 is the δ-isoform of Phosphoinositide 3-kinases (PI3Kδ), which is highly expressed in cells of hematopoietic origin and is often upregulated in lymphoid malignancies .
Mode of Action
TGR-1202 inhibits the activity of PI3Kδ, leading to the inhibition of AKT phosphorylation . This inhibition disrupts the pro-survival mechanism in chronic lymphocytic leukemia (CLL) cells, inducing apoptosis and cell death .
Biochemical Pathways
The PI3K pathway plays a crucial role in cell survival and proliferation. By inhibiting PI3Kδ, TGR-1202 disrupts this pathway, leading to the induction of apoptosis in B-cell lymphoma cell lines . This disruption affects the downstream signaling pathways, including the AKT pathway, which is critical for cell survival and growth .
Pharmacokinetics
TGR-1202 has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . This prolonged half-life allows for a more sustained inhibition of the PI3Kδ pathway, potentially leading to improved therapeutic outcomes .
Result of Action
The inhibition of PI3Kδ by TGR-1202 leads to the induction of apoptosis in B-cell lymphoma cell lines . This results in the death of these cancerous cells, thereby reducing the progression of diseases such as CLL .
Action Environment
The efficacy of TGR-1202 can be influenced by various environmental factors. For instance, the drug’s absorption and subsequent bioavailability can be affected by the patient’s fasting state . Furthermore, the drug’s safety profile is differentiated from other PI3Kδ inhibitors, notably with respect to hepatic toxicity and colitis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUVMVWYWMZIR-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TGR-1202 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.